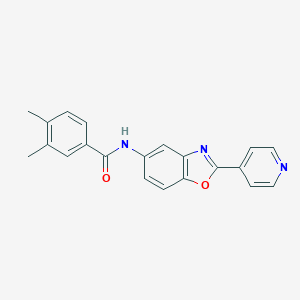![molecular formula C17H18N4O2 B278587 N-[2-(4-Ethoxy-phenyl)-2H-benzotriazol-5-yl]-propionamide](/img/structure/B278587.png)
N-[2-(4-Ethoxy-phenyl)-2H-benzotriazol-5-yl]-propionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-Ethoxy-phenyl)-2H-benzotriazol-5-yl]-propionamide, also known as EBP, is a compound that belongs to the family of benzotriazole derivatives. It has been extensively studied for its potential applications in various fields, including material science, analytical chemistry, and biological research.
Aplicaciones Científicas De Investigación
N-[2-(4-Ethoxy-phenyl)-2H-benzotriazol-5-yl]-propionamide has been extensively studied for its potential applications in various fields of scientific research. In material science, N-[2-(4-Ethoxy-phenyl)-2H-benzotriazol-5-yl]-propionamide has been used as a photo-stabilizer for polymeric materials, such as plastics and coatings, to prevent degradation caused by UV radiation. In analytical chemistry, N-[2-(4-Ethoxy-phenyl)-2H-benzotriazol-5-yl]-propionamide has been used as a fluorescent probe for the detection of metal ions, such as copper and zinc, in aqueous solutions. In biological research, N-[2-(4-Ethoxy-phenyl)-2H-benzotriazol-5-yl]-propionamide has been studied for its potential as a photosensitizer for photodynamic therapy, a cancer treatment that involves the use of light to activate a photosensitizer and produce reactive oxygen species that can kill cancer cells.
Mecanismo De Acción
The mechanism of action of N-[2-(4-Ethoxy-phenyl)-2H-benzotriazol-5-yl]-propionamide is not fully understood, but it is believed to involve the absorption of UV radiation by the benzotriazole moiety, which then undergoes a photochemical reaction to produce a reactive species that can interact with the target molecule. In the case of photodynamic therapy, N-[2-(4-Ethoxy-phenyl)-2H-benzotriazol-5-yl]-propionamide is activated by light of a specific wavelength, which triggers the production of reactive oxygen species that can damage cancer cells.
Biochemical and Physiological Effects:
N-[2-(4-Ethoxy-phenyl)-2H-benzotriazol-5-yl]-propionamide has been shown to have low toxicity and good biocompatibility, making it a promising candidate for biological applications. In vitro studies have demonstrated that N-[2-(4-Ethoxy-phenyl)-2H-benzotriazol-5-yl]-propionamide can induce cell death in cancer cells when activated by light, suggesting its potential as a photosensitizer for photodynamic therapy. N-[2-(4-Ethoxy-phenyl)-2H-benzotriazol-5-yl]-propionamide has also been shown to have antioxidant properties, which can protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[2-(4-Ethoxy-phenyl)-2H-benzotriazol-5-yl]-propionamide is its versatility, as it can be used in various fields of scientific research. It is also relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of N-[2-(4-Ethoxy-phenyl)-2H-benzotriazol-5-yl]-propionamide is its sensitivity to light and air, which can cause degradation and affect its performance. Therefore, it is important to handle N-[2-(4-Ethoxy-phenyl)-2H-benzotriazol-5-yl]-propionamide with care and store it properly to maintain its stability.
Direcciones Futuras
There are several future directions for the research on N-[2-(4-Ethoxy-phenyl)-2H-benzotriazol-5-yl]-propionamide. In material science, N-[2-(4-Ethoxy-phenyl)-2H-benzotriazol-5-yl]-propionamide can be further studied for its potential as a photo-stabilizer for other types of polymeric materials. In analytical chemistry, N-[2-(4-Ethoxy-phenyl)-2H-benzotriazol-5-yl]-propionamide can be explored for its potential to detect other metal ions in aqueous solutions. In biological research, N-[2-(4-Ethoxy-phenyl)-2H-benzotriazol-5-yl]-propionamide can be optimized for its use as a photosensitizer for photodynamic therapy, by improving its selectivity and efficacy against cancer cells. Overall, the potential applications of N-[2-(4-Ethoxy-phenyl)-2H-benzotriazol-5-yl]-propionamide in various fields of scientific research make it a promising compound for future studies.
Métodos De Síntesis
The synthesis of N-[2-(4-Ethoxy-phenyl)-2H-benzotriazol-5-yl]-propionamide involves the reaction of 4-ethoxyaniline with propionyl chloride in the presence of triethylamine, followed by the reaction of the resulting product with benzotriazole and thionyl chloride. The final product is obtained after purification by column chromatography. This synthesis method has been optimized to yield high purity and high yield of N-[2-(4-Ethoxy-phenyl)-2H-benzotriazol-5-yl]-propionamide.
Propiedades
Nombre del producto |
N-[2-(4-Ethoxy-phenyl)-2H-benzotriazol-5-yl]-propionamide |
|---|---|
Fórmula molecular |
C17H18N4O2 |
Peso molecular |
310.35 g/mol |
Nombre IUPAC |
N-[2-(4-ethoxyphenyl)benzotriazol-5-yl]propanamide |
InChI |
InChI=1S/C17H18N4O2/c1-3-17(22)18-12-5-10-15-16(11-12)20-21(19-15)13-6-8-14(9-7-13)23-4-2/h5-11H,3-4H2,1-2H3,(H,18,22) |
Clave InChI |
GKABIXVMNNDTRR-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC2=NN(N=C2C=C1)C3=CC=C(C=C3)OCC |
SMILES canónico |
CCC(=O)NC1=CC2=NN(N=C2C=C1)C3=CC=C(C=C3)OCC |
Solubilidad |
0.2 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide](/img/structure/B278506.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B278509.png)

![2-chloro-N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)benzamide](/img/structure/B278514.png)
![N-{4-[(3-bromo-4-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B278517.png)
![N-[4-(butanoylamino)phenyl]-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide](/img/structure/B278518.png)
![5-(4-bromophenyl)-N-[4-(butanoylamino)phenyl]furan-2-carboxamide](/img/structure/B278519.png)
![N-(4-{[(2-chloro-4,6-dimethylphenoxy)acetyl]amino}-2-methylphenyl)-2-furamide](/img/structure/B278520.png)

![3-chloro-4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B278523.png)
![N-[(2-hydroxyphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B278525.png)
![3-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide](/img/structure/B278526.png)
![N-[3-({[(3-chlorobenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide](/img/structure/B278528.png)
![2-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide](/img/structure/B278530.png)